molecular formula C10H14ClNO B1424144 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 41566-77-2

5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B1424144
CAS RN: 41566-77-2
M. Wt: 199.68 g/mol
InChI Key: QFBRNSMZZDVAKR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO.ClH/c1-12-8-3-4-9-7(6-8)2-5-10(9)11;/h3-4,6,10H,2,5,11H2,1H3;1H . This indicates the presence of a chlorine atom, indicating that it is a hydrochloride salt.


Chemical Reactions Analysis

While specific chemical reactions involving 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride are not available, it is known that it is used in the preparation of substituted indanes and tetralins which are PPARα modulators .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Neuroscience Research

5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: has potential applications in neuroscience due to its structural similarity to psychoactive compounds. It could be used to study the neuropharmacological effects of aminoindanes and their interactions with neurotransmitter systems .

Pharmacology

In pharmacological research, this compound may serve as a template for the development of new therapeutic agents. Its psychoactive properties suggest it could influence serotonin receptors, which are targets for drugs treating depression and anxiety .

Biochemistry

Biochemically, 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride could be utilized in the study of metabolic pathways involving indoleamine derivatives, potentially affecting processes like sleep regulation and mood balance .

Medicinal Chemistry

Medicinal chemists might explore this compound’s utility in drug design and synthesis, particularly for creating molecules with central nervous system activity. Its indenamine core could be modified to enhance therapeutic efficacy and reduce side effects .

Toxicology

Toxicological studies could investigate the safety profile of 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride . Understanding its toxicokinetics and potential risks is crucial for developing safe pharmacological agents .

Chemical Synthesis

This compound may also find use in chemical synthesis as a building block for more complex molecules. Its reactivity and stability under various conditions can be studied to optimize synthetic routes for industrial applications .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating potential harm to the digestive tract, skin, eyes, and respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-8-3-4-9-7(6-8)2-5-10(9)11;/h3-4,6,10H,2,5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBRNSMZZDVAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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